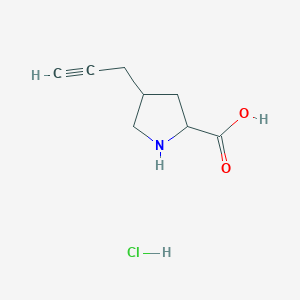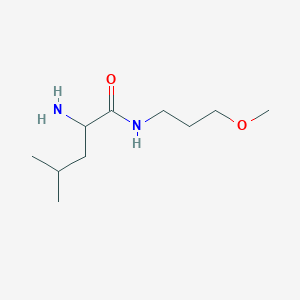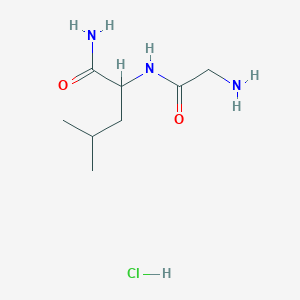
4-Prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-gamma-propynyl-L-proline-HCl is a chiral amino acid derivative with a unique structure that includes a propynyl group attached to the gamma position of the proline ring. This compound is of significant interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-gamma-propynyl-L-proline-HCl typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Introduction of the Propynyl Group: The propynyl group is introduced at the gamma position of the proline ring through a series of chemical reactions, which may include alkylation or acylation reactions.
Chirality Control: The chirality of the compound is controlled using chiral catalysts or chiral starting materials to ensure the desired ®-configuration.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-gamma-propynyl-L-proline-HCl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
®-gamma-propynyl-L-proline-HCl can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The proline ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated proline derivatives.
科学的研究の応用
®-gamma-propynyl-L-proline-HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-gamma-propynyl-L-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The proline ring may also play a role in stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(S)-gamma-propynyl-L-proline-HCl: The enantiomer of ®-gamma-propynyl-L-proline-HCl, which may have different biological activities.
gamma-ethyl-L-proline-HCl: A similar compound with an ethyl group instead of a propynyl group.
gamma-methyl-L-proline-HCl: A compound with a methyl group at the gamma position.
Uniqueness
®-gamma-propynyl-L-proline-HCl is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-configuration may result in different interactions with biological targets compared to its (S)-enantiomer.
This detailed article provides a comprehensive overview of ®-gamma-propynyl-L-proline-HCl, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H12ClNO2 |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
4-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h1,6-7,9H,3-5H2,(H,10,11);1H |
InChIキー |
WSLSABJECSWKCW-UHFFFAOYSA-N |
正規SMILES |
C#CCC1CC(NC1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-[2-(2,4-Dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129406.png)
![6-[1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129415.png)
![[5-Acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B15129423.png)

![4-Oxo-4-(8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl)butanoic acid](/img/structure/B15129440.png)

![ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate](/img/structure/B15129454.png)
![[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol](/img/structure/B15129460.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-oxooxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15129476.png)

![4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B15129488.png)
![10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B15129494.png)
![N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide](/img/structure/B15129500.png)
![(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate](/img/structure/B15129506.png)
